molecular formula C16H17N5O2S2 B6452714 3-{4-[2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione CAS No. 2549010-70-8

3-{4-[2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione

Cat. No.: B6452714
CAS No.: 2549010-70-8
M. Wt: 375.5 g/mol
InChI Key: GPWIJRBKLCRIBI-UHFFFAOYSA-N
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Description

The compound 3-{4-[2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-1λ⁶,2-benzothiazole-1,1-dione is a heterocyclic molecule featuring a benzothiazole-1,1-dione core linked to a piperazine ring, which is further substituted with a 2-(methylsulfanyl)pyrimidin-4-yl group.

Properties

IUPAC Name

3-[4-(2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2S2/c1-24-16-17-7-6-14(18-16)20-8-10-21(11-9-20)15-12-4-2-3-5-13(12)25(22,23)19-15/h2-7H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPWIJRBKLCRIBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=CC(=N1)N2CCN(CC2)C3=NS(=O)(=O)C4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: : The preparation of this compound involves multiple steps:

  • The synthesis typically begins with the formation of the benzothiazole moiety, which can be achieved through the reaction of 2-aminothiophenol with a suitable carboxylic acid derivative.

  • Subsequently, the methylsulfanyl group is introduced into the pyrimidine ring via a nucleophilic substitution reaction.

  • The coupling of the pyrimidine and piperazine rings is then facilitated by standard peptide coupling agents.

  • Finally, the full assembly of the compound requires careful adjustment of reaction conditions to ensure the proper attachment of the piperazine ring to the benzothiazole moiety.

Industrial Production Methods: : Industrial synthesis may streamline these steps through optimized catalytic processes and continuous flow chemistry, allowing for large-scale production with high yield and purity. Precise control of temperature, pressure, and reaction time is crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

  • Reduction: : Reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation.

  • Substitution: : Reagents such as alkyl halides for nucleophilic substitutions or halogenated solvents for electrophilic aromatic substitutions.

Major Products: : The reactions typically yield sulfoxides, sulfones, amines, or substituted derivatives depending on the reaction type and conditions.

Scientific Research Applications

This compound is utilized in various fields due to its distinct chemical structure and reactivity:

  • Chemistry: : As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

  • Biology: : Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

  • Medicine: : Explored for its therapeutic potential in treating certain diseases, possibly due to its interaction with specific molecular targets.

  • Industry: : Used in the synthesis of specialty chemicals, dyes, and pharmaceuticals.

Mechanism of Action

The compound's mechanism of action involves:

  • Molecular Targets: : It may interact with enzymes or receptors, altering their function.

  • Pathways Involved: : It can modulate signaling pathways, leading to changes in cellular processes. Detailed studies on its binding affinity and specificity are necessary to fully understand its action.

Comparison with Similar Compounds

Structural and Functional Differences

The compound 6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-2-(2-methyl-benzoimidazol-1-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (reported in EP 2 402 347 A1) serves as a relevant structural analog . Key differences include:

Feature Target Compound Patent Compound
Core Heterocycle Benzothiazole-1,1-dione Thieno[3,2-d]pyrimidine
Piperazine Substituent 2-(Methylsulfanyl)pyrimidin-4-yl Methanesulfonyl
Additional Groups None Morpholino, 2-methylbenzimidazole
Molecular Weight (MH+) Not reported 494.19
  • Core Heterocycle: The benzothiazole-1,1-dione in the target compound is electron-deficient due to the sulfone group, which may enhance interactions with polar residues in biological targets.
  • The morpholino and benzimidazole groups in the patent compound may improve solubility and target affinity, respectively .

Physicochemical and Pharmacokinetic Implications

  • Polarity: The benzothiazole-1,1-dione and methylsulfanyl groups in the target compound suggest moderate polarity, while the patent compound’s methanesulfonyl and morpholino groups increase hydrophilicity.
  • Metabolic Stability : The methylsulfanyl group may undergo oxidative metabolism, whereas the benzothiazole-dione’s sulfone group is metabolically inert.

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